Cas no 10081-18-2 (Benzenepropanoic acid,4-methoxy-a-phenyl-,1-azabicyclo[2.2.2]oct-3-ylmethyl ester)

Benzenepropanoic acid,4-methoxy-a-phenyl-,1-azabicyclo[2.2.2]oct-3-ylmethyl ester structure
10081-18-2 structure
Product name:Benzenepropanoic acid,4-methoxy-a-phenyl-,1-azabicyclo[2.2.2]oct-3-ylmethyl ester
CAS No:10081-18-2
MF:C24H29NO3
MW:379.491966962814
CID:151149
PubChem ID:202293

Benzenepropanoic acid,4-methoxy-a-phenyl-,1-azabicyclo[2.2.2]oct-3-ylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid,4-methoxy-a-phenyl-,1-azabicyclo[2.2.2]oct-3-ylmethyl ester
    • 1-azabicyclo[2.2.2]octan-3-ylmethyl 3-(4-methoxyphenyl)-2-phenylpropanoate
    • 3-(p-Methoxyphenyl)-2-phenylpropionic acid 3-quinuclidinylmethyl ester
    • Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 3-quinuclidinylmethyl ester
    • DTXSID90905752
    • 10081-18-2
    • (1-Azabicyclo[2.2.2]octan-3-yl)methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
    • Inchi: InChI=1S/C24H29NO3/c1-27-22-9-7-18(8-10-22)15-23(20-5-3-2-4-6-20)24(26)28-17-21-16-25-13-11-19(21)12-14-25/h2-10,19,21,23H,11-17H2,1H3
    • InChI Key: RYRXZJTWQQQHOP-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(CC(C2=CC=CC=C2)C(OCC2CN3CCC2CC3)=O)C=C1

Computed Properties

  • Exact Mass: 379.21487
  • Monoisotopic Mass: 379.215
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 487.8°Cat760mmHg
  • Flash Point: 248.8°C
  • Refractive Index: 1.593
  • PSA: 38.77
  • LogP: 3.84440

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